4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a unique combination of benzothiophene, oxadiazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of Benzothiophene Derivative: The starting material, 3-chloro-1-benzothiophene, is synthesized through a cyclization reaction involving a suitable precursor.
Oxadiazole Ring Formation: The benzothiophene derivative undergoes a cyclization reaction with appropriate reagents to form the 1,2,4-oxadiazole ring.
Pyridine Ring Introduction: The final step involves coupling the oxadiazole intermediate with a pyridine derivative under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the chloro and pyridine positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted pyridine and benzothiophene derivatives.
Scientific Research Applications
4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation and inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
Benzothiazole Derivatives: These compounds share the benzothiophene moiety and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are known for their antimicrobial and anti-inflammatory properties.
Pyridine Derivatives: Pyridine-containing compounds are widely studied for their diverse pharmacological activities.
Uniqueness: 4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of three distinct heterocyclic rings, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H8ClN3OS |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
5-(3-chloro-1-benzothiophen-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H8ClN3OS/c16-12-10-3-1-2-4-11(10)21-13(12)15-18-14(19-20-15)9-5-7-17-8-6-9/h1-8H |
InChI Key |
DOXWIYZISRNDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NC(=NO3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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